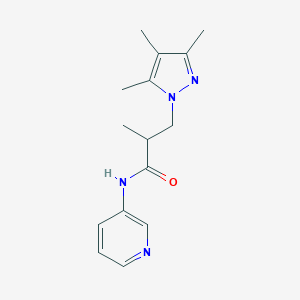
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the inhibition of a specific protein, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The compound binds to the active site of the protein, thereby preventing its activity. This leads to the inhibition of various downstream signaling pathways, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The compound has also been shown to reduce inflammation and suppress the immune response in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency, specificity, and selectivity towards the target protein. However, the compound has certain limitations, such as its low solubility in water and its instability under certain conditions. These limitations need to be considered while designing experiments involving this compound.
Direcciones Futuras
There are several future directions of research involving 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the directions is to evaluate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are required to understand its mechanism of action in detail and to identify potential biomarkers for patient selection. Finally, the development of more stable and soluble analogs of this compound could lead to improved therapeutic outcomes.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research. Its potent inhibition of a specific protein has identified it as a potential therapeutic target for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are required to fully understand the potential of this compound in disease treatment.
Métodos De Síntesis
The synthesis of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves several steps. The first step is the reaction between 3-pyridinecarboxaldehyde and 3,4,5-trimethyl-1H-pyrazole to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanal. This intermediate is then reacted with methylamine to form this compound. The yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein, which plays a crucial role in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy and safety in humans.
Propiedades
Fórmula molecular |
C15H20N4O |
|---|---|
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
2-methyl-N-pyridin-3-yl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H20N4O/c1-10(9-19-13(4)11(2)12(3)18-19)15(20)17-14-6-5-7-16-8-14/h5-8,10H,9H2,1-4H3,(H,17,20) |
Clave InChI |
UFNZNTZDJMVZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



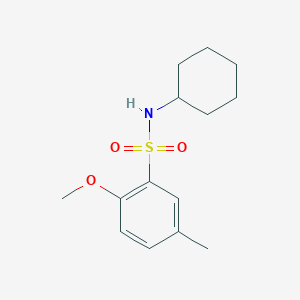
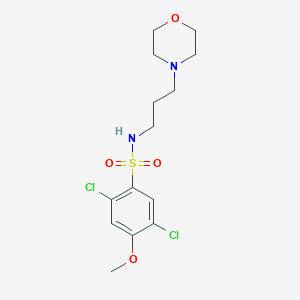



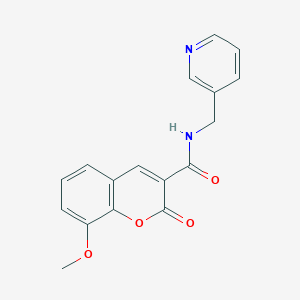
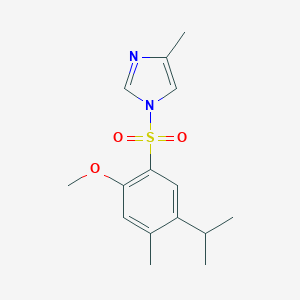
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

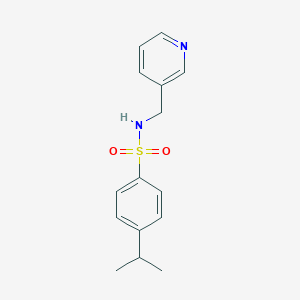
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)